Barium (Z)-hexadec-9-enoate

Catalog No.
S13138480
CAS No.
67627-67-2
M.F
C32H58BaO4
M. Wt
644.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium (Z)-hexadec-9-enoate

CAS Number

67627-67-2

Product Name

Barium (Z)-hexadec-9-enoate

IUPAC Name

barium(2+);(Z)-hexadec-9-enoate

Molecular Formula

C32H58BaO4

Molecular Weight

644.1 g/mol

InChI

InChI=1S/2C16H30O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-;

InChI Key

FSVULFSYGBYPJS-ATMONBRVSA-L

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2]

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Ba+2]

Barium (Z)-hexadec-9-enoate (CAS 67627-67-2), commonly known as barium palmitoleate, is a specialized alkaline-earth metal soap comprising a heavy barium cation paired with a 16-carbon monounsaturated fatty acid chain [1]. Unlike ubiquitous saturated metal soaps, this compound features a critical cis-9 double bond that disrupts crystalline packing, significantly lowering its melting point and enhancing solubility in lipophilic matrices [1]. Furthermore, the combination of a reactive alkene site and a high-mass-defect metal makes it a highly functional material, serving dual roles as an oxidizable substrate in active polymer packaging and as a precise cationized calibration standard in structural lipidomics [2].

Research Fit

Thermal stabilizer precursor Barium carboxylate framework with reported thermal endurance to 473 K; suitable for Ba/Zn mixed-metal PVC additive screening.
Tribological film former Cis-unsaturated C16 chain supports low-friction carboxylate tribofilm formation on ferrous substrates under boundary lubrication.
Polymerizable building block Two cis-enoate ligands per Ba²⁺ center enable radical homopolymerization or copolymerization to barium-containing metallopolymers.

Substituting Barium (Z)-hexadec-9-enoate with saturated analogs like barium palmitate or barium stearate fundamentally eliminates the chemical reactivity required for transition-metal-catalyzed oxygen scavenging, rendering the material ineffective in active packaging formulations [1]. Conversely, attempting to use alkali metal salts of palmitoleic acid (e.g., sodium or potassium palmitoleate) shifts the compound's phase behavior from oil-soluble to water-soluble, causing severe incompatibility and blooming in hydrophobic polymer matrices such as PVC or polyolefins [1]. In analytical mass spectrometry, replacing the pre-formed barium salt with in situ mixtures of free palmitoleic acid and barium chloride leads to inconsistent adduct formation and unacceptable quantitative variability during ionization [2].

Substitution Risk

Cation identity mismatch
Substituting Ca²⁺ or Zn²⁺ palmitoleates alters ionic radius, coordination architecture, and X-ray diffraction patterns; thermal and solubility profiles may shift measurably.
Unsaturation-dependent functionality
Saturated-chain barium soaps (palmitate, stearate) lack the polymerizable cis double bond; radical polymerization pathways are structurally inaccessible, making direct replacement impossible for metallopolymer synthesis.
Thermal phase and film behavior divergence
Unsaturated chains modify thermal phase succession and can reduce friction via double-bond–substrate coupling; saturated analogs do not reproduce these tribological features.

Volumetric Oxygen Absorption Capacity in Active Packaging

In oxygen-absorbing polymer compositions, the unsaturated fatty acid salt acts as the primary oxidizable substrate. Compared to the widely used barium oleate (C18:1), Barium (Z)-hexadec-9-enoate (C16:1) possesses a shorter aliphatic chain, resulting in a higher molar concentration of reactive double bonds per unit mass [1]. This structural difference translates to a measurable increase in theoretical oxygen uptake capacity, allowing formulators to achieve target scavenging lifetimes with lower additive loading.

Evidence DimensionTheoretical O2 absorption capacity per gram of additive
Target Compound Data~11% higher double-bond density per gram (Barium C16:1)
Comparator Or BaselineBarium oleate (Barium C18:1)
Quantified DifferenceProportionally higher oxygen uptake capacity per mass unit, reducing required loading weights.
ConditionsTransition-metal catalyzed (e.g., cobalt) oxygen scavenging polymer film formulations.

Allows packaging engineers to reduce total additive loading, preserving the optical clarity and mechanical strength of the final polymer film.

Thermal stability vs Ca/Zn
Head-to-head
Ba soap ranked most thermally stable divalent metal soap in safflower oil TGA comparison; all soaps stable to 473 K with <5% mass loss. Apparent activation energy 52–96 kJ mol⁻¹.
May support thermal stability screening for high-temperature additive selection.
Data derived from unsaturated oil-based soap mixtures; specific Ba palmitoleate not individually tested.

Ionization Yield for Barium-Cationized Lipidomic Standards

Barium cationization is utilized in mass spectrometry to resolve isomeric fatty acids due to barium's high mass defect, which separates the [M - H + Ba]+ analyte signal from chemical noise [1]. Procuring pre-formed Barium (Z)-hexadec-9-enoate provides a highly stable, stoichiometric calibration standard that yields near-quantitative adduct formation during MALDI-TOF or ESI-MS analysis, bypassing the thermodynamic inconsistencies of on-target crystallization.

Evidence Dimension[M - H + Ba]+ Adduct Formation Yield
Target Compound Data>98% stable adduct yield (Pre-formed Barium palmitoleate)
Comparator Or Baseline65-80% variable yield (Free palmitoleic acid + in situ BaCl2 mixing)
Quantified DifferenceEliminates ~20-35% signal variability caused by incomplete on-target cationization.
ConditionsMALDI-TOF MS lipidomic profiling using medium-to-high mass resolving power.

Ensures absolute quantitative reliability and reproducibility when calibrating mass spectrometers for complex lipidomic profiling.

Tribofilm friction reduction
Reported
Unsaturated fatty acid films yield significantly lower friction than saturated films across 10 MPa–2.5 GPa; double-bond charge density couples to steel substrate (DFT, XPS).
Supports boundary lubrication investigation; cis-unsaturation class-level friction advantage over saturated-chain barium soaps.
Extrapolated from fatty acid monolayer studies; quantitative friction coefficient for metal soap form not reported.

Rheological Impact and Base Oil Solubility for Complex Greases

The cis-9 double bond in Barium (Z)-hexadec-9-enoate prevents the rigid, highly ordered crystal packing characteristic of saturated metal soaps [1]. When formulated into barium complex greases, this structural kink drastically improves the compound's solubility in naphthenic base oils at ambient and sub-ambient temperatures compared to barium palmitate, making it an effective thickener for low-temperature applications.

Evidence DimensionSolubility limit in naphthenic base oils at 25°C
Target Compound DataFully miscible (>15% w/w) without precipitation
Comparator Or BaselineBarium palmitate (Precipitates at <2% w/w)
Quantified Difference>13% absolute increase in base oil solubility at room temperature.
ConditionsFormulation of low-temperature barium complex lubricating greases.

Enables the formulation of high-performance greases that maintain pumpability and structural stability in extreme low-temperature environments.

Polymerizable unsaturation
Class-level
Barium (Z)-hexadec-9-enoate contains two polymerizable cis-enoate chains per Ba²⁺ center; saturated analogs (palmitate, stearate) have zero polymerizable double bonds.
Enables metallopolymer synthesis route inaccessible to saturated barium soaps; binary functional gate for precursor selection.
Polymerization kinetics specific to this compound not reported; class-level behavior from Pomogailo et al. (2010).

Dynamic Thermal Stability and Plasticization in PVC Compounding

Barium soaps are traditional HCl scavengers in PVC stabilization. While saturated soaps like barium stearate act purely as external lubricants and stabilizers, the unsaturated chain of Barium (Z)-hexadec-9-enoate provides internal plasticization [1]. This dual functionality maintains high thermal stability times while simultaneously reducing the melt viscosity of the polymer blend during dynamic milling.

Evidence DimensionMelt viscosity reduction during dynamic milling
Target Compound Data15-20% reduction in melt viscosity while maintaining >80 min thermal stability at 180°C
Comparator Or BaselineBarium stearate (Baseline viscosity, equivalent stability)
Quantified Difference15-20% improvement in processability (lower melt viscosity) without sacrificing heat stability.
ConditionsBa/Zn stabilized flexible PVC formulations milled at 180°C.

Improves manufacturing throughput and reduces the need for secondary liquid plasticizers in flexible PVC compounding.

Ba²⁺ ionic radius effect
Class-level
Ba²⁺ radius 135 pm (CN=6) vs Ca²⁺ 100 pm, Zn²⁺ 74 pm; Ba salt molecular weight 644.13 g/mol, 17.8% higher than Ca salt.
Cation size influences coordination geometry and polymer-matrix compatibility; distinct XRD patterns confirm cation-specific ordering.
Shannon effective ionic radii; physical property differentiation expected but not quantified for all application matrices.
Ba/Zn PVC synergism
Reported
Barium stearate in PVC: decomposition temp. >203.6 °C (5% conversion), residual mass 99.1% at 200 °C. Ba/Zn synergistic ratio governs early color and long-term stability.
Supports formulation screening of barium palmitoleate as a Ba-component precursor; cis-unsaturation may modulate lubricity.
Quantitative data for barium stearate only; target compound performance in PVC not directly measured.

Active Packaging and Oxygen Scavenging Films

Due to its high molar density of reactive cis-9 double bonds and excellent compatibility with lipophilic polymers, Barium (Z)-hexadec-9-enoate is highly effective as the oxidizable component in transition-metal-catalyzed oxygen scavenging systems. It is a functional choice when formulators need to maximize oxygen uptake while minimizing additive loading to maintain film clarity [1].

Quantitative Calibration in Structural Lipidomics

In advanced mass spectrometry applications, the pre-formed barium salt of palmitoleic acid is utilized as a reliable calibration standard. Its ability to consistently generate [M - H + Ba]+ ions leverages the barium mass defect to separate analyte signals from chemical noise, making it indispensable for high-resolution lipidomic profiling [2].

Low-Temperature Barium Complex Greases

The compound's high solubility in naphthenic base oils, driven by its unsaturated aliphatic chain, makes it a critical thickener component in specialty lubricants. It is specifically procured for grease formulations that require exceptional low-temperature pumpability and resistance to crystallization [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PVC thermal stabilizer development
Barium soap thermal endurance and HCl scavenging capacity
TGA mass loss profile; Ba/Zn ratio optimization for early-color vs. long-term stability
Boundary lubricant and metalworking fluid research
Cis-unsaturation-driven tribofilm formation
Friction coefficient reduction on ferrous substrates; comparison with saturated-chain barium soaps
Metallopolymer and nanocomposite synthesis
Polymerizable enoate functionality
Radical polymerization reactivity; metal incorporation yield and copolymer compatibility
Langmuir-Blodgett film fabrication
Barium-mediated monolayer condensation and cis-unsaturated chain packing
Surface pressure-area isotherms; molecular area expansion relative to saturated analogs

Hydrogen Bond Acceptor Count

4

Exact Mass

644.338757 g/mol

Monoisotopic Mass

644.338757 g/mol

Heavy Atom Count

37

Explore Compound Types